molecular formula C7H7ClN4S B2947431 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine CAS No. 1334492-80-6

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

Cat. No. B2947431
M. Wt: 214.67
InChI Key: AIKPGHHXUAQXPV-UHFFFAOYSA-N
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Description

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a nitrogen and sulfur-containing heterocyclic aromatic molecule . It has a molecular weight of 214.68 . The compound is a powder in its physical form .


Synthesis Analysis

Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .


Molecular Structure Analysis

The molecular structure of 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine consists of a thiazole and a pyrimidine ring . The InChI code for this compound is 1S/C7H7ClN4S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3 .


Chemical Reactions Analysis

Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a powder in its physical form . It has a molecular weight of 214.68 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Methods

The synthesis of 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine related compounds involves various chemical reactions and conditions. For example, one study describes the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones through a series of reactions, highlighting the versatility of pyrimidine derivatives in synthesis procedures (Safarov et al., 2005). Another approach under microwave irradiation shows the efficiency in synthesizing bioactive thiazolopyrimidinones, indicating advancements in synthetic chemistry for these compounds (Djekou et al., 2006).

Biological Activities

Research into the biological activities of these compounds has identified various potential applications. For instance, some derivatives have been investigated for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis, demonstrating the potential for developing new pesticides or treatments for parasitic diseases (El-bayouki & Basyouni, 1988). Another study focuses on the antiproliferative evaluation of new pyrimidinone derivatives, indicating their potential in cancer treatment research (Atapour-Mashhad et al., 2017).

Chemical Properties and Structural Analysis

Chemical properties and structural analysis of these compounds reveal insights into their stability and potential interactions. For instance, a detailed study on cation tautomerism and disorder within different forms of aminopyrimidinium salts provides essential data on their molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).

Antifungal and Antibacterial Activities

The antifungal effect of certain derivatives against significant types of fungi highlights the potential of these compounds in developing new antifungal agents. This area of research is particularly important for addressing the growing resistance to existing antifungal drugs (Jafar et al., 2017). Additionally, the synthesis and in vitro antibacterial evaluation of pyrimidinamines suggest their use as antibacterial agents, expanding the scope of applications in medical research and treatment (Etemadi et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, have huge synthetic potential . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPGHHXUAQXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

CAS RN

1334492-80-6
Record name 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
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